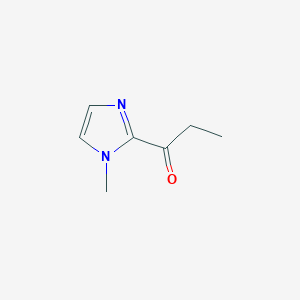

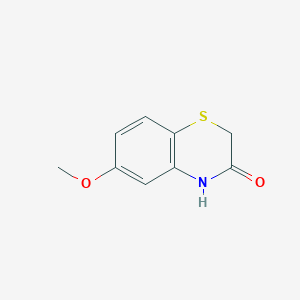

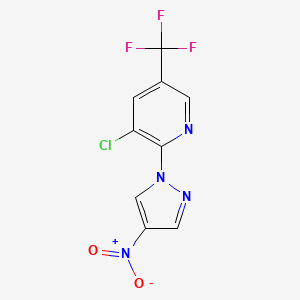

(E)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide, also known as DMF-DMA, is a synthetic compound that has gained attention in the scientific community due to its potential use as a tool for studying protein-protein interactions.

Scientific Research Applications

Synthesis and Chemical Properties

(E)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide has been a compound of interest in various synthesis and chemical property studies. Researchers have explored its reactivity with different N-nucleophiles and its role as a versatile building block in synthesizing a range of derivatives. For instance, it's been utilized in the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating the thiazolo(3,2-a)benzimidazole moiety. The compound's reactivity with anilines, amino derivatives, and other nucleophiles has led to the formation of corresponding derivatives with potential applications in medicinal chemistry and material sciences (Farag et al., 2011). Additionally, its transformation under microwave irradiation and subsequent reactions have been investigated, highlighting its utility in generating novel compounds (Fahim et al., 2019).

Biological Interactions and Potential Applications

The compound's interaction with biological systems and its potential therapeutic applications have also been a subject of study. One research focused on synthesizing novel p-hydroxycinnamic acid derivatives and investigating their binding with bovine serum albumin (BSA), a protein that can signify drug-protein interactions vital for understanding drug pharmacokinetics and pharmacodynamics (Meng et al., 2012). Moreover, the green synthesis of related compounds under microwave radiation and their biotransformation by marine and terrestrial fungi have been explored, showing the compound's relevance in green chemistry and biotechnology (Jimenez et al., 2019).

Structural Analysis and Material Sciences

The compound and its derivatives have been analyzed for their structural properties using various techniques. Studies have examined the bond distances, electronic polarization, and hydrogen bonding patterns in its derivatives, contributing to the understanding of its chemical behavior and potential applications in material sciences (Quiroga et al., 2010).

properties

IUPAC Name |

(E)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-18(2)14-15-8-7-11(17-14)10-16-13(19)6-5-12-4-3-9-20-12/h3-9H,10H2,1-2H3,(H,16,19)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCPRIOZVCSIGH-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2466775.png)

![9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2466781.png)

![(5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2466784.png)

![3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B2466788.png)

![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile](/img/structure/B2466789.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2466791.png)